5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C₁₉H₁₆BrNO₄ and a molecular weight of 402.239 Da . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method includes the reaction of 5-bromoindole with allyl bromide in the presence of a base to form 1-allyl-5-bromoindole. This intermediate is then subjected to a series of reactions involving hydroxyphenyl and oxoethyl groups to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with roles in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16BrNO4 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H16BrNO4/c1-2-9-21-15-8-7-12(20)10-14(15)19(25,18(21)24)11-17(23)13-5-3-4-6-16(13)22/h2-8,10,22,25H,1,9,11H2 |
InChI Key |
OGCVEGPXJAIUDE-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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